3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features a thiazolidine ring, a furan ring, and a chromone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the condensation of a furan-2-carbaldehyde derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thiazolidine and chromone moieties can be reduced to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), thereby exerting anticancer effects . The compound may also interact with other proteins and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has similar structural features and has been studied for its anticancer and anti-inflammatory properties.
3-[(5Z)-5-(2-furanylmethylidene)-2,4-dioxo-3-thiazolidinyl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide: Another structurally related compound with potential biological activities.
Uniqueness
What sets 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide apart is its unique combination of a thiazolidine ring, a furan ring, and a chromone moiety
Properties
Molecular Formula |
C20H14N2O6S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C20H14N2O6S/c23-17(21-13-4-5-15-12(10-13)3-6-18(24)28-15)7-8-22-19(25)16(29-20(22)26)11-14-2-1-9-27-14/h1-6,9-11H,7-8H2,(H,21,23)/b16-11- |
InChI Key |
PDOQCQQLLIHRRY-WJDWOHSUSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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